molecular formula C20H19NO4S2 B2463769 Ethyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 941978-36-5

Ethyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2463769
CAS No.: 941978-36-5
M. Wt: 401.5
InChI Key: PQWBHPCEFCIRIY-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H19NO4S2 and its molecular weight is 401.5. The purity is usually 95%.
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Biological Activity

Ethyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C20H19NO4S2C_{20}H_{19}NO_4S_2, and it features a thiophene ring substituted with a sulfamoyl group and an ethyl ester. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity

1. Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

Thiophene derivatives have also been explored for their anticancer properties. Studies on related compounds indicate that they may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. This compound has shown promise in preliminary assays against several cancer cell lines, including breast and lung cancer cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation.
  • Receptor Modulation : It could bind to receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various derivatives revealed that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Evaluation : In a recent study, a related thiophene derivative was tested against MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability with an IC50 value of 12 µM . This suggests that this compound may exhibit similar properties.

Research Applications

The compound's unique structure makes it a valuable building block in medicinal chemistry for developing new therapeutic agents. Its potential applications include:

  • Drug Development : Due to its promising biological activities, it can serve as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
Property Value
Molecular FormulaC20H19N O4 S2
Antimicrobial ActivityMIC = 5 µg/mL
Anticancer ActivityIC50 = 12 µM (MCF-7)

Properties

IUPAC Name

ethyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-3-25-20(22)18-19(17(13-26-18)15-7-5-4-6-8-15)27(23,24)21-16-11-9-14(2)10-12-16/h4-13,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWBHPCEFCIRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.